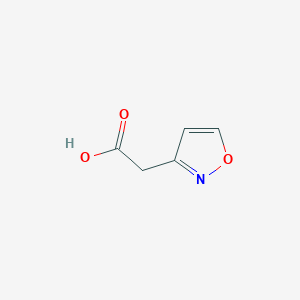![molecular formula C25H31N5O4 B2771446 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide CAS No. 923166-04-5](/img/structure/B2771446.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamide derivatives. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: : This step involves the condensation of diethylamine with appropriate aldehyde or ketone derivatives under controlled acidic or basic conditions, leading to the formation of a pyrimidine derivative.
Coupling Reaction: : The pyrimidine derivative is then coupled with an aniline derivative through nucleophilic aromatic substitution or similar reactions to form the intermediate compound.
Introduction of Benzamide Moiety: : The final step involves the reaction of the intermediate with trimethoxybenzoyl chloride under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to yield the target compound.
Industrial Production Methods: In industrial settings, these reactions are optimized for large-scale production. Automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to achieve high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: : Oxidative reactions can modify the pyrimidine or benzamide moieties, potentially altering the compound's biological activity.
Reduction: : Reduction of specific functional groups can lead to the formation of new derivatives with different properties.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the aromatic rings, introducing new functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and dichromates.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Conditions may involve catalysts such as palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic substitution.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield quinone derivatives, while reduction could lead to amines or alcohols. Substitution can introduce various functional groups like halogens, alkyls, or hydroxyls.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential effects on cellular pathways and protein interactions.
Medicine: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: : Employed in the development of new materials and as a functional component in various chemical processes.
Wirkmechanismus
The exact mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide can vary based on its application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: : The compound can influence signaling pathways, gene expression, and cellular metabolism.
For example, in anti-cancer research, it might inhibit specific kinases or other proteins involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzamide derivatives or pyrimidine-based compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide exhibits unique properties:
Enhanced Biological Activity: : Due to the specific functional groups present.
Greater Stability: : Resulting from the structural configuration.
Improved Solubility: : Compared to similar compounds, facilitating its use in various applications.
N-(4-{[4-(dimethylamino)pyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-dimethoxybenzamide
3,4,5-Trimethoxy-N-(4-((4-(methylamino)pyrimidin-2-yl)amino)phenyl)benzamide
These compounds share structural similarities but differ in their functional groups or specific configurations, leading to variations in their properties and applications.
Feel free to let me know if there's anything specific you'd like to dive deeper into!
Eigenschaften
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-7-30(8-2)22-13-16(3)26-25(29-22)28-19-11-9-18(10-12-19)27-24(31)17-14-20(32-4)23(34-6)21(15-17)33-5/h9-15H,7-8H2,1-6H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRNNQLUTHWRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)
![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2771371.png)



![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
![2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2771384.png)


